3-[(4-Isopropylphenyl)methyl]azetidine
CAS No.: 937622-20-3
Cat. No.: VC21114567
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937622-20-3 |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | 3-[(4-propan-2-ylphenyl)methyl]azetidine |
| Standard InChI | InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3 |
| Standard InChI Key | LNQQQHXIJINEJV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)CC2CNC2 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CC2CNC2 |
Introduction
3-[(4-Isopropylphenyl)methyl]azetidine is a chemical compound characterized by its unique azetidine ring structure, a four-membered nitrogen-containing heterocycle. The compound has the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . It features an isopropylphenyl group attached to a methyl group on the azetidine ring, contributing to its distinct chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 3-[(4-Isopropylphenyl)methyl]azetidine can be achieved through various chemical methods, which provide versatile pathways for synthesizing this compound and its analogs. These methods typically involve the formation of the azetidine ring and subsequent attachment of the isopropylphenyl moiety.
Biological Activities and Potential Applications
Azetidine derivatives, including 3-[(4-Isopropylphenyl)methyl]azetidine, have been studied for their antimicrobial properties. Some derivatives show efficacy against various pathogens, suggesting potential applications in pharmaceuticals. The unique structure of the azetidine ring may enhance interactions with biological targets, improving pharmacological profiles.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits efficacy against pathogens |
| Pharmacological Profile | Enhanced interaction with biological targets |
Interaction Studies
Interaction studies involving 3-[(4-Isopropylphenyl)methyl]azetidine focus on its binding affinity and mechanism of action against specific biological targets. The isopropylphenyl moiety is believed to enhance lipophilicity, potentially improving interactions with lipid membranes or hydrophobic active sites on proteins. These interactions are crucial for determining the compound's pharmacodynamics and pharmacokinetics in biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(4-Isopropylphenyl)methyl]azetidine, including Azetidine 2-Carboxylic Acid and 3-(4-Fluorophenyl)azetidine. These compounds have distinct features and applications:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Azetidine 2-Carboxylic Acid | Contains a carboxylic acid functional group | Known for its role in β-lactam synthesis |
| 3-(4-Fluorophenyl)azetidine | Fluorinated phenyl group | Enhanced biological activity due to fluorine |
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